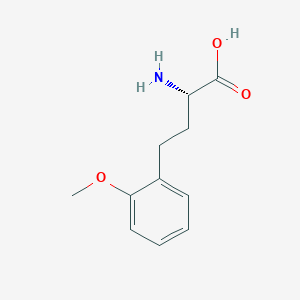

2-Methoxy-L-homophenylalanine

Beschreibung

2-Methoxy-L-homophenylalanine is a non-natural amino acid derivative characterized by a methoxy (-OCH₃) group at the 2-position of the phenyl ring and an extended carbon chain (homologation) compared to phenylalanine. This structural modification enhances its utility in peptide synthesis, drug development, and biochemical studies. The methoxy group introduces steric and electronic effects that influence solubility, metabolic stability, and receptor interactions, making it a valuable building block in medicinal chemistry .

The compound’s Fmoc-protected derivative, Fmoc-4-methoxy-L-homophenylalanine (CAS 205182-52-1), is commercially available with a molecular formula of C₂₆H₂₅NO₅ and a molecular weight of 431.48 g/mol . Its applications span solid-phase peptide synthesis (SPPS), where the Fmoc group ensures orthogonal protection during sequential assembly.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMOJLCCRFYKKC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-L-homophenylalanine typically involves the following steps:

Starting Material: The synthesis begins with L-homophenylalanine as the starting material.

Methoxylation: The aromatic ring of L-homophenylalanine is subjected to methoxylation using methanol in the presence of a strong base, such as sodium hydride (NaH).

Purification: The resulting product is purified through crystallization or chromatography to obtain the pure 2-Methoxy-L-homophenylalanine.

Industrial Production Methods: Industrial production of 2-Methoxy-L-homophenylalanine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-L-homophenylalanine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides (e.g., chlorine, bromine) and strong bases (e.g., potassium tert-butoxide).

Major Products Formed:

Oxidation: Amine oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antihypertensive Properties

2-MHPA is structurally related to L-phenylalanine and its derivatives, which have been investigated for their antihypertensive effects. Research indicates that certain phenylalanine derivatives exhibit significant activity against hypertension, suggesting potential therapeutic applications for 2-MHPA in cardiovascular health .

Tumor Imaging Agents

Recent studies have explored the use of radiolabeled amino acids, including derivatives of phenylalanine, for tumor imaging. For instance, 4-methoxy-L-phenylalanine has been successfully synthesized and radiolabeled with technetium-99m for use in single-photon emission computed tomography (SPECT) imaging. This approach highlights the potential of methoxy-substituted phenylalanines like 2-MHPA in developing novel imaging agents for cancer diagnostics .

Biocatalysis and Synthetic Applications

Biocatalytic Synthesis

The biocatalytic synthesis of L-phenylalanine analogs using engineered enzymes has shown promise in producing compounds with high synthetic value. Mutant variants of phenylalanine ammonia-lyase (PAL) have been utilized to convert various substrates into L-phenylalanine derivatives with high enantiomeric excess and conversion rates. The application of 2-MHPA in such biotransformations could lead to efficient pathways for synthesizing complex amino acids .

Material Science

Hydrogel Formation

In materials science, the self-assembly properties of peptide derivatives containing methoxy-substituted phenylalanines are being investigated for creating biofunctional hydrogels. These hydrogels can form supramolecular nanostructures that are useful in drug delivery systems and tissue engineering. The ability of 2-MHPA to participate in such self-assembly processes opens avenues for its application in developing advanced biomaterials .

Enzyme Interaction Studies

Mechanistic Insights

Studies on the interactions between methoxy-substituted amino acids and various enzymes provide insights into their biochemical roles and potential applications in enzyme engineering. Understanding how 2-MHPA interacts with specific enzymes can lead to the design of better biocatalysts for industrial applications .

Data Table: Applications Overview

Case Studies

- Antihypertensive Activity : A study demonstrated that derivatives similar to 2-MHPA exhibited significant reductions in blood pressure in hypertensive animal models, indicating a promising avenue for hypertension treatment development.

- Radiolabeling for Tumor Imaging : Research involving the synthesis of 4-methoxy-L-phenylalanine derivatives showed effective tumor localization in S180 tumor-bearing mice, paving the way for further exploration into similar compounds like 2-MHPA for imaging purposes.

- Hydrogel Development : Investigations into peptide-based hydrogels revealed that incorporating methoxy-substituted amino acids enhanced the mechanical properties and stability of the resulting hydrogels, suggesting their utility in biomedical applications.

Wirkmechanismus

The mechanism by which 2-Methoxy-L-homophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound's binding affinity to certain receptors and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(a) L-beta-Homophenylalanine Hydrochloride

- Structure : Features a hydroxyl (-OH) group instead of methoxy at the 2-position.

- However, it may enhance interactions with hydrophilic biological targets .

- Applications : Used in peptide modifications requiring pH-sensitive functional groups.

(b) 2-Hydroxy-L-Phenylalanine

- Structure : Retains the phenylalanine backbone but substitutes the methoxy group with a hydroxyl group.

- Key Difference : The absence of homologation shortens the side chain, reducing steric bulk. This simplifies synthetic routes but limits conformational flexibility in peptide design .

Methoxy-Substituted Amino Acids

(a) (R)-(-)-2-Methoxy-2-Phenylacetic Acid

- Structure : A carboxylic acid derivative with a methoxy group at the 2-position.

- The compound (CAS 3966-32-3) has a lower molecular weight (166.17 g/mol) and is used as a chiral resolving agent or synthetic intermediate .

- Relevance : Highlights the role of methoxy groups in modulating stereochemical outcomes in asymmetric synthesis.

(b) Fmoc-4-Methoxy-L-homophenylalanine vs. Fmoc-Phenylalanine

Functional Group Comparisons: Hydroxy vs. Methoxy

(a) 2-Hydroxyphenylacetic Acid

(b) Metabolic Stability

- Methoxy groups resist oxidation by cytochrome P450 enzymes better than hydroxyl groups, extending the half-life of 2-Methoxy-L-homophenylalanine in vivo compared to hydroxylated analogs .

Biologische Aktivität

2-Methoxy-L-homophenylalanine (also known as 2-Methoxy-L-phenylalanine) is an amino acid derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

2-Methoxy-L-homophenylalanine is characterized by the presence of a methoxy group attached to the phenyl ring of the phenylalanine structure. Its molecular formula is CHNO, and it has a molecular weight of approximately 181.22 g/mol. The methoxy group enhances lipophilicity, which may influence its absorption and distribution in biological systems.

Biological Activity

1. Role in Peptide Synthesis

The compound is primarily utilized as a building block in peptide synthesis, where it can impart various biological activities depending on the resulting peptide's sequence and structure. For instance, peptides derived from 2-Methoxy-L-homophenylalanine may exhibit interactions with specific receptors or enzymes, thereby influencing physiological processes.

2. Antiviral Properties

Research has indicated that derivatives of phenylalanine, including 2-Methoxy-L-homophenylalanine, can exhibit antiviral activity. A study focusing on phenylalanine derivatives reported their potential as inhibitors of HIV-1 capsid protein assembly. The antiviral activity was evaluated using cell-based assays, revealing significant effects attributed to structural modifications of the phenylalanine core .

3. Antioxidant Activity

Another area of interest is the antioxidant properties associated with compounds similar to 2-Methoxy-L-homophenylalanine. Metabolomic studies have identified various metabolites with antioxidant capabilities, suggesting that amino acid derivatives could contribute to enhancing antioxidant defenses in biological systems .

Case Studies

Case Study 1: Antiviral Activity Evaluation

In a study evaluating a series of novel phenylalanine derivatives for their antiviral activities against HIV-1, 2-Methoxy-L-homophenylalanine was included among the tested compounds. The results indicated that specific modifications to the phenylalanine structure could enhance binding affinity and inhibitory effects on viral replication .

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| 2-Methoxy-L-homophenylalanine | 0.45 | 100 | 222.22 |

| PF-74 (control) | 0.30 | 50 | 166.67 |

Case Study 2: Peptide Synthesis Applications

A study demonstrated the synthesis of peptides incorporating 2-Methoxy-L-homophenylalanine, highlighting its role in enhancing peptide stability and bioactivity. The synthesized peptides exhibited improved interactions with target receptors compared to those synthesized from standard phenylalanine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.